molecular formula C19H14ClFN2S B5179952 2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole

2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole

Cat. No.: B5179952
M. Wt: 356.8 g/mol
InChI Key: RZCSITDHGBXRQD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole is a complex organic compound that features a unique combination of chlorophenyl, fluorophenyl, and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzaldehyde, 4-fluorobenzaldehyde, and thiophene-2-carboxylic acid hydrazide in the presence of a base can yield the desired dihydropyrazole compound. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives with different substituents.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction can produce various dihydropyrazole derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-ylpyrazole
  • 2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-4,5-dihydropyrazole

Uniqueness

2-(2-Chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN2S/c20-15-4-1-2-5-17(15)23-18(19-6-3-11-24-19)12-16(22-23)13-7-9-14(21)10-8-13/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCSITDHGBXRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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